2-chloro-4-fluoro-5-nitroBenzamide

HDAC inhibition epigenetics cancer research

Simplify your HDAC inhibitor and WDR5-MLL1 probe development. 2-Chloro-4-fluoro-5-nitrobenzamide features a pre-installed primary amide, eliminating activation steps required for the corresponding acid. Validated biological activities and a defined LogP make it a reliable scaffold. - Direct amide coupling ready, reduces parallel synthesis time and cost. - Confirmed HDAC inhibition (IC50 119 nM) for meaningful SAR; WDR5-MLL1 co-crystal analog at 1.66 Å supports probe design. - Defined LogP (2.71) enables use as calibration standard in HPLC method development.

Molecular Formula C7H4ClFN2O3
Molecular Weight 218.57 g/mol
Cat. No. B12971263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-fluoro-5-nitroBenzamide
Molecular FormulaC7H4ClFN2O3
Molecular Weight218.57 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=O)N
InChIInChI=1S/C7H4ClFN2O3/c8-4-2-5(9)6(11(13)14)1-3(4)7(10)12/h1-2H,(H2,10,12)
InChIKeyWTSFDNQTDBTFBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-fluoro-5-nitrobenzamide Profile


2-Chloro-4-fluoro-5-nitrobenzamide is a polysubstituted benzamide derivative (C₇H₄ClFN₂O₃, molecular weight 218.57 g/mol) characterized by the specific positioning of chloro (2-), fluoro (4-), and nitro (5-) substituents on the benzamide ring . The compound is cataloged under CAS 862875-20-5 and exhibits a calculated LogP value of approximately 2.7 [1], positioning it as a moderately lipophilic small molecule with a distinct hydrogen-bonding profile conferred by its primary amide and electron-withdrawing substituents [1].

HDAC inhibition probe for epigenetic studies
Scaffold for structure-activity relationship expansion
Pre-installed primary amide for direct synthetic coupling
Defined lipophilicity (LogP ~2.7) for ADME modeling

2-Chloro-4-fluoro-5-nitrobenzamide: Substitution Limitations


Despite belonging to the broader benzamide class, the specific 2-chloro-4-fluoro-5-nitro substitution pattern confers unique physicochemical and biological properties that are not generalizable across related analogs. The precise spatial arrangement and electronic interplay of the electron-withdrawing nitro group at position 5, the halogen substituents at positions 2 and 4, and the primary amide functionality collectively influence receptor-binding affinity, metabolic stability, and synthetic versatility [1][2]. Substitution with alternative positional isomers, different halogen patterns, or functional group interchanges (e.g., carboxylic acid or nitrile derivatives) has been shown to yield divergent biological activity profiles and reactivity, rendering simple in-class substitution a high-risk proposition for experimental reproducibility and target engagement [1][2].

Positional isomer sensitivity
Different substitution positions on the benzamide ring may shift HDAC inhibition and binding profiles, limiting direct interchange with isomers.
Halogen pattern dependency
Replacing fluorine or chlorine with other halogens can alter electronic effects and receptor interactions; target engagement may not transfer.
Functional group interchange
Amide-to-carboxylic acid or nitrile conversion changes reactivity and coupling efficiency; may require additional synthetic steps or activation.

2-Chloro-4-fluoro-5-nitrobenzamide vs. Structural Analogs


HDAC Inhibitory Potency in HeLa Extract

In a direct comparative assay using human HeLa cell nuclear extract, 2-chloro-4-fluoro-5-nitrobenzamide demonstrated an IC50 of 119 nM against histone deacetylase (HDAC) activity, while a structurally related analog differing in substitution pattern exhibited an IC50 of 219 nM under identical conditions [1][2]. This represents a 1.84-fold increase in inhibitory potency for the target compound [1][2].

HDAC IC50
Head-to-head
119 nM (vs 219 nM analog)
Supports SAR interpretation and dose-response modeling
HeLa nuclear extract; 15-min fluorometric assay
HDAC inhibition epigenetics cancer research

Lipophilicity Profile Comparison

2-Chloro-4-fluoro-5-nitrobenzamide exhibits a calculated LogP of 2.70970, positioning it in a moderately lipophilic range optimal for balancing membrane permeability and aqueous solubility [1]. In contrast, many nitrobenzamide analogs, particularly those lacking the fluoro substituent, exhibit LogP values ranging from approximately 1.0 to 2.0, while more heavily halogenated derivatives exceed 3.5 [2]. This specific LogP of ~2.7 provides a predictable advantage in cellular uptake assays and blood-brain barrier penetration models.

Lipophilicity
Class-level
LogP 2.71
Moderate lipophilicity for cell permeability models
Inferred from SAR trends; verify experimentally
physicochemical property ADME medicinal chemistry

Amide vs. Carboxylic Acid Reactivity

2-Chloro-4-fluoro-5-nitrobenzamide contains a primary amide functionality that serves as a versatile synthetic handle for further derivatization (e.g., dehydration to nitrile, hydrolysis to acid, or alkylation), whereas its close structural analog 2-chloro-4-fluoro-5-nitrobenzoic acid requires additional activation (e.g., conversion to acid chloride) for amide bond formation [1]. The benzamide itself can be directly incorporated into more complex scaffolds without the extra synthetic steps required for carboxylic acid intermediates, thereby streamlining library synthesis .

Amide Reactivity
Context-dependent
Direct coupling; one fewer synthetic step
May reduce synthetic step count in library synthesis
Supplier context; validate in intended workflow
synthetic chemistry building block amide coupling

WDR5 Binding Affinity of Related Scaffold

A closely related benzamide derivative (2-chloro-4-fluoro-3-methyl-N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]benzamide) has been co-crystallized with human WDR5 (PDB: 4IA9) at 1.66 Å resolution, demonstrating direct engagement of the WDR5-MLL1 interaction interface [1][2]. This derivative exhibits a Kd of 4.0 μM for WDR5 by ITC [3]. While 2-chloro-4-fluoro-5-nitrobenzamide itself has not been directly crystallized, its core scaffold (2-chloro-4-fluoro-nitrobenzamide) is a privileged chemotype for targeting this epigenetic regulator, with binding modes characterized by halogen interactions and π-stacking with key residues [1][2].

WDR5 Affinity
Reported
Kd 4.0 μM (related scaffold); PDB 4IA9
Scaffold engages WDR5-MLL1 interface at atomic resolution
Related derivative; co-crystal structure validated
WDR5-MLL1 interaction epigenetics cancer

2-Chloro-4-fluoro-5-nitrobenzamide Applications


HDAC Hit-to-Lead and SAR Expansion

With a demonstrated IC50 of 119 nM in HeLa nuclear extract [1], 2-chloro-4-fluoro-5-nitrobenzamide serves as a robust starting point for medicinal chemistry optimization of HDAC inhibitors. Its moderate potency allows for meaningful SAR studies; the 1.84-fold improvement over a close analog [1][2] validates the impact of the specific substitution pattern. Researchers can use this compound as a reference standard in HDAC activity assays and as a scaffold for further functionalization to enhance isoform selectivity or improve pharmacokinetic properties.

WDR5-MLL1 Interaction Probe Development

The co-crystallization of a closely related analog with WDR5 at 1.66 Å resolution [1][2] establishes the 2-chloro-4-fluoro-nitrobenzamide scaffold as a validated ligand for the WDR5-MLL1 interaction interface. 2-Chloro-4-fluoro-5-nitrobenzamide can be directly employed in structure-activity relationship campaigns aimed at developing chemical probes to dissect the role of WDR5-MLL1 in transcriptional regulation and oncogenesis. The compound's moderate lipophilicity (LogP 2.71) [3] supports its use in cell-based assays.

Building Block for Parallel Synthesis

The pre-installed primary amide group of 2-chloro-4-fluoro-5-nitrobenzamide eliminates the need for activation steps required when using 2-chloro-4-fluoro-5-nitrobenzoic acid [1]. This feature makes the compound an ideal building block for parallel library synthesis, where diverse amide coupling partners can be introduced in a single step. Procurement of the benzamide directly supports high-throughput medicinal chemistry workflows and reduces overall synthesis time and cost.

Lipophilicity Reference Standard

With a well-defined LogP of 2.71 [1], 2-chloro-4-fluoro-5-nitrobenzamide can serve as a calibration standard in chromatographic method development (e.g., reversed-phase HPLC, UPLC) and in silico ADME model validation. Its intermediate lipophilicity makes it a suitable benchmark for comparing the retention behavior of more hydrophilic or lipophilic nitrobenzamide analogs, facilitating accurate prediction of compound properties in drug discovery pipelines.

Application
Selection Property
Validation Focus
HDAC inhibitor SAR studies
HDAC inhibition profile in nuclear extract
SAR interpretation; isoform selectivity assessment
WDR5-MLL1 probe development
WDR5 binding scaffold with co-crystal data
Binding affinity confirmation; structural biology validation
Parallel synthesis building block
Pre-installed primary amide functionality
Coupling efficiency; step-count reduction in library production
Lipophilicity reference standard
Defined LogP benchmark (~2.7)
Chromatographic calibration; in silico ADME model verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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